molecular formula C10H13NO2 B8808450 Benzyl L-alaninate hydrochloride

Benzyl L-alaninate hydrochloride

Cat. No. B8808450
M. Wt: 179.22 g/mol
InChI Key: YGYLYUIRSJSFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023656B2

Procedure details

4.45 g (50 mMol) 2-Amino propanoic acid were added to 9.7 (51 mMol) p-toluenesulphonic acid and 20 ml (193 mMol) Benzyl alcohol in 10 ml toluene. The reaction mixture was heated under reflux for 2 h using a water separator. 30 ml dichloromethane was added to the cooled reaction mixture. The product was purified by flash chromatography using CH2Cl2:CH3OH 50:1.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
9.7
Quantity
51 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.C(O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1.ClCCl>[CH2:17]([O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH3:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
NC(C(=O)O)C
Name
9.7
Quantity
51 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09023656B2

Procedure details

4.45 g (50 mMol) 2-Amino propanoic acid were added to 9.7 (51 mMol) p-toluenesulphonic acid and 20 ml (193 mMol) Benzyl alcohol in 10 ml toluene. The reaction mixture was heated under reflux for 2 h using a water separator. 30 ml dichloromethane was added to the cooled reaction mixture. The product was purified by flash chromatography using CH2Cl2:CH3OH 50:1.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
9.7
Quantity
51 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.C(O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1.ClCCl>[CH2:17]([O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH3:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
NC(C(=O)O)C
Name
9.7
Quantity
51 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09023656B2

Procedure details

4.45 g (50 mMol) 2-Amino propanoic acid were added to 9.7 (51 mMol) p-toluenesulphonic acid and 20 ml (193 mMol) Benzyl alcohol in 10 ml toluene. The reaction mixture was heated under reflux for 2 h using a water separator. 30 ml dichloromethane was added to the cooled reaction mixture. The product was purified by flash chromatography using CH2Cl2:CH3OH 50:1.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
9.7
Quantity
51 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.C(O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1.ClCCl>[CH2:17]([O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH3:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
NC(C(=O)O)C
Name
9.7
Quantity
51 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.